molecular formula C17H24ClN3O2 B2360696 N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide CAS No. 2310096-66-1

N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide

Cat. No.: B2360696
CAS No.: 2310096-66-1
M. Wt: 337.85
InChI Key: NZOLIBVAGYDPHI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3-chlorophenyl group and a 3-methoxypyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable chlorinated aromatic compound.

    Attachment of the 3-methoxypyrrolidin-1-yl Group: The 3-methoxypyrrolidin-1-yl group can be attached through a nucleophilic substitution reaction involving a methoxypyrrolidine derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation Products: Aldehydes, acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with specific receptors or enzymes.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide can be compared with other piperidine derivatives, such as:

    N-(3-chlorophenyl)piperidine-1-carboxamide: Lacks the 3-methoxypyrrolidin-1-yl group.

    4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide: Lacks the 3-chlorophenyl group.

    N-(3-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide: Contains a methoxy group instead of a chloro group on the phenyl ring.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2/c1-23-16-7-10-21(12-16)15-5-8-20(9-6-15)17(22)19-14-4-2-3-13(18)11-14/h2-4,11,15-16H,5-10,12H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOLIBVAGYDPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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